4-Fluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVBBNGWBBYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061600 | |
| Record name | 4-Fluorobenzonitrile | |
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Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-02-1 | |
| Record name | 4-Fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-02-1 | |
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| Record name | 4-Fluorobenzonitrile | |
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| Record name | 4-Fluorobenzonitrile | |
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| Record name | Benzonitrile, 4-fluoro- | |
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| Record name | 4-Fluorobenzonitrile | |
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| Record name | 4-fluorobenzonitrile | |
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| Record name | 4-FLUOROBENZONITRILE | |
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Synthesis Methodologies and Mechanistic Investigations of 4 Fluorobenzonitrile
Established Synthetic Routes to 4-Fluorobenzonitrile
Several well-established synthetic pathways exist for the preparation of this compound, each with its own advantages and considerations regarding reaction conditions and scalability.
Halogen Exchange Reactions via Nucleophilic Aromatic Substitution (SNAr)
One of the prominent methods for synthesizing this compound involves halogen exchange reactions, specifically through nucleophilic aromatic substitution (SNAr). This approach typically utilizes 4-chlorobenzonitrile (B146240) (PubChem CID: 12163) as a starting material, where the chlorine atom is replaced by fluorine. For instance, this compound can be prepared by reacting 4-chlorobenzonitrile with potassium fluoride (B91410) (KF) in a non-polar solvent such as 1,3-dimethyl-2-imidazolidone (DMI). Optimal conditions reported for this reaction include a molar ratio of 4-chlorobenzonitrile to KF of 1:3, a reaction temperature of 280 °C, and a reaction time of 2.0 hours, which can yield this compound with a purity of 99.0% and a yield of 89.5%. researchgate.net
The reaction often requires elevated temperatures (120–140°C) and prolonged reflux (6–24 hours). Key variables influencing the yield include solvent polarity, with DMI (ε = 37.5) often outperforming sulfolane (B150427) (ε = 43.3) due to better fluoride solvation. The presence of catalysts such as tetraphenylphosphonium (B101447) bromide (Ph₄PBr) or 18-crown-6 (B118740) can facilitate the exchange. Optimal Ph₄PBr concentrations typically range from 5–10 mol%. Strict anhydrous conditions are crucial to prevent the hydrolysis of the nitrile group to amides. Despite its efficiency, this method can face industrial scalability challenges, including byproduct formation (e.g., competing ortho-fluorination and ring-opening reactions, especially above 150°C) and difficulties in catalyst recovery, which can increase production costs.
Table 1: Representative Conditions for SNAr Halogen Exchange to this compound
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Chlorobenzonitrile | KF, Ph₄PBr | DMI | 140 | 6 | 50.4 |
| 4-Chlorobenzonitrile | KF, 18-crown-6 | Sulfolane | 180 | 24 | 62.1 |
| 4-Chlorobenzonitrile | KF | DMI | 280 | 2 | 89.5 (Yield) |
Oxidation of 4-Fluorobenzyl Alcohol
Oxidative pathways provide an alternative route for the synthesis of this compound, converting 4-fluorobenzyl alcohol (PubChem CID: 10005706) directly to the nitrile, often proceeding via intermediate aldehydes. This method is considered aligned with green chemistry principles as it avoids halogenated precursors.
Two primary protocols are commonly employed:
t-Butyl Hypochlorite (t-BuOCl) System: This two-step process involves the catalytic oxidation of 4-fluorobenzyl alcohol to 4-fluorobenzaldehyde (B137897) using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under mild conditions (25°C, 1 atm). The subsequent aldehyde-to-nitrile conversion is mediated by iodine in aqueous ammonia (B1221849), with yields being dependent on ammonia concentration.
Iodine-Mediated Oxidation: Direct treatment of 4-fluorobenzyl alcohol with iodine (1.5 equiv) and aqueous ammonia can achieve nitrile formation in a single pot. However, careful stoichiometric control is necessary to mitigate competing iodination at the aromatic ring.
A reported synthesis involves mixing 4-fluorobenzyl alcohol with CH2Cl2 as a solvent, TEMPO (0.05 equiv), and t-BuOCl, I2, or N,N'-diiodo-5,5-dimethylhydantoin (DIH). After stirring at room temperature, 1.5 equivalents of I2 and aqueous ammonia are added, and the mixture is stirred for 2 hours at room temperature to yield this compound. wikipedia.org
Table 2: Oxidation Conditions Using t-BuOCl System
| Parameter | Value |
| TEMPO Loading | 0.05 equiv |
| t-BuOCl | 1.1 equiv |
| Reaction Time | 2 hours |
| Temperature | 25 °C |
| Ammonia (Step 2) | Aqueous |
Catalytic Hydrogenation of Nitriles
It is important to clarify that "Catalytic Hydrogenation of Nitriles" is primarily a method for the reduction of nitriles to amines or aldehydes, rather than a synthesis method for nitriles themselves. For instance, this compound (as a substrate) can undergo catalytic hydrogenation to produce 4-fluorobenzylamine (B26447) (PubChem CID: 8839). researchgate.net, researchgate.net Research has demonstrated that various nitriles, including this compound, can be reductively N-monoalkylated to secondary amines in excellent yields using ruthenium-catalyzed transfer hydrogenation. researchgate.net Manganese(I) complexes have also been shown to catalyze the hydrogenation of nitriles to primary amines under conditions of 50 bar H2 pressure and 100°C. researchgate.net Therefore, while catalytic hydrogenation is a crucial reaction involving nitriles, it serves to transform the nitrile functional group into other functionalities, rather than synthesizing the nitrile compound itself.
Alkaline Hydrolysis of Dicyano Intermediates
Emerging Catalytic and Sustainable Synthetic Approaches
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods, particularly through the application of catalysis.
Transition-Metal Catalysis in Cyano-functionalization
Transition-metal catalyzed cyano-functionalization represents a powerful and increasingly sustainable approach for the synthesis of aromatic nitriles, including this compound. These methods typically involve the cross-coupling of aryl halides (such as 4-bromofluorobenzene or 4-chlorofluorobenzene) with a cyanide source in the presence of a transition metal catalyst.
Palladium-Catalyzed Cyanation: Palladium catalysts are widely employed for the cyanation of aryl halides. For example, this compound can be obtained in high yields (e.g., 97%) from 4-bromofluorobenzene (PubChem CID: 9993) using sodium cyanide (NaCN) as the cyanide source under palladium catalysis (Pd⁰/t-Bu₃P) in a mixture of acetonitrile (B52724) and tetrahydrofuran. wikipedia.org, scribd.com Another method involves the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bidentate phosphine (B1218219) ligand like 1,5-bis(diphenylphosphanyl)pentane (dpppe) and tetramethylethylenediamine (TMEDA), converting 4-bromofluorobenzene to this compound in 98% yield. wikipedia.org Palladium-catalyzed cyanation of aryl halides using heterogeneous catalysts like Pd/C has also been developed, offering a practical and scalable method. This process efficiently converts aryl bromides and electron-deficient aryl chlorides into aromatic nitriles, often incorporating zinc formate (B1220265) dihydrate to reactivate the palladium catalyst and using Zn(CN)₂ as the cyanide source. organic-chemistry.org, arkat-usa.org
Nickel-Catalyzed Cyanation: Nickel catalysts offer a less expensive alternative to palladium for cyanation reactions. A nickel-catalyzed cyanation of aryl halides and triflates has been reported using acetonitrile as the cyanide source, assisted by organosilicon compounds like 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me₄-DHP) as both a reductant and silylating reagent. While this method can yield this compound from 4-fluorobromobenzene, the yields can be moderate (e.g., 36-50%) for electron-withdrawing groups on aryl bromides. nih.gov Nickel systems are capable of activating various aryl halides, including less reactive chlorides. researchgate.net
Copper-Catalyzed Cyanation: Copper catalysts are also utilized for the cyanation of aryl halides, particularly aryl iodides and bromides. researchgate.net A simple and efficient CuI/PEG-400 catalytic protocol has been developed for the cyanation of aryl halides using sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O) as a novel cyanide reagent, achieving yields up to 96% for various aryl bromides and iodides. arkat-usa.org
These transition-metal catalyzed methods represent significant advancements in the synthesis of this compound, offering improved yields, milder reaction conditions, and enhanced functional group tolerance compared to traditional methods.
Table 3: Representative Transition-Metal Catalyzed Cyanation Reactions for this compound
| Precursor | Catalyst System | Cyanide Source | Solvent | Yield (%) | Reference |
| 4-Bromofluorobenzene | Pd⁰/t-Bu₃P | NaCN | MeCN-THF | 97 | wikipedia.org, scribd.com |
| 4-Bromofluorobenzene | Pd(OAc)₂, dpppe, TMEDA | Acetoncyanhydrin | Not specified | 98 | wikipedia.org |
| 4-Fluorobromobenzene | Ni(MeCN)₆₂, 1,10-phenanthroline, Si–Me₄-DHP | Acetonitrile | Acetonitrile | 36-50 | nih.gov |
| Aryl Bromides/Iodides | CuI/PEG-400 | Na₂[Fe(CN)₅NO]·2H₂O | PEG-400 | Up to 96 | arkat-usa.org |
| Aryl Bromides/Chlorides | Pd/C, dppf, Zn(CN)₂, Zn formate dihydrate | Zn(CN)₂ | DMAC | Up to 98 | organic-chemistry.org |
Advanced Spectroscopic and Computational Characterization of 4 Fluorobenzonitrile and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their characteristic vibrational modes. These techniques are complementary, as different molecular vibrations exhibit varying intensities in IR and Raman spectra based on changes in dipole moment and polarizability, respectively. Computational methods, such as ab initio and Density Functional Theory (DFT), are frequently employed to predict and interpret these vibrational spectra, offering a deeper understanding of the observed bands.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is widely utilized for the identification of functional groups within 4-Fluorobenzonitrile. A distinct absorption band near 2230 cm⁻¹ is characteristic of the nitrile group (–C≡N), serving as a key identifier for the compound uni.lu. The C-F stretching mode typically appears around 1294 cm⁻¹ uni.lu. Aromatic ring stretching vibrations are also prominent, observed in the 1600-1500 cm⁻¹ region uni.lu. Furthermore, C-H stretching vibrations, characteristic of aromatic compounds, are generally found in the 3100-3000 cm⁻¹ range uni.lu.
Detailed research findings often involve comparing experimental FTIR data with theoretically predicted spectra derived from computational methods like Hartree-Fock (HF) and DFT. These computational approaches aid in the precise assignment of vibrational modes and provide a robust framework for understanding the molecular dynamics uni.luuni.lu.
| Vibration Type | Characteristic Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Nitrile (–C≡N) Stretching | ~2230 | Strong and characteristic absorption uni.lu |
| C-F Stretching | ~1294 | uni.lu |
| Aromatic C=C Stretching | 1600-1500 | Vibrations of the benzene (B151609) ring uni.lu |
| Aromatic C-H Stretching | 3100-3000 | Characteristic of C-H bonds in aromatic rings uni.lu |
Raman Spectroscopy Investigations
Raman spectroscopy complements FTIR by providing insights into vibrations that involve significant changes in polarizability. For this compound, Raman investigations also reveal characteristic bands associated with the aromatic ring and C-H stretching vibrations. For instance, aromatic ring stretching vibrations have been observed at 1607 cm⁻¹ and 1510 cm⁻¹, while C-H stretching vibrations appear around 3087 cm⁻¹ in the Raman spectrum uni.lu. The combined analysis of both FTIR and Raman spectra allows for a complete vibrational assignment of the fundamental modes of the compound uni.lu. Computational studies, particularly those employing DFT methods, have shown good agreement with experimental Raman data, further validating the assignments and providing a theoretical basis for the observed spectral features uni.lu.
| Vibration Type | Characteristic Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C=C Stretching | 1607, 1510 | Prominent ring vibrations uni.lu |
| Aromatic C-H Stretching | 3087 | uni.lu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds, including this compound and its derivatives. It provides information on the connectivity of atoms, their electronic environment, and spatial arrangements through the analysis of chemical shifts and coupling constants.
¹H NMR Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for identifying and characterizing the hydrogen atoms within this compound. Studies on this compound typically show distinct signals for the aromatic protons. For example, in DMSO-d6, ¹H NMR spectra have shown signals at δ 7.97 ppm (doublet, J = 8.5 Hz, 2H) and δ 7.94 ppm (doublet, J = 8.6 Hz, 2H) sigmaaldrich.com. These doublets arise from the coupling between the aromatic protons and the fluorine atom, as well as coupling between the aromatic protons themselves. Another study reported shifts at 7.683 ppm and 7.187 ppm, with coupling constants J(A,B) = 9.1 Hz, J(A, ¹⁹F) = 5.1 Hz, and J(B, ¹⁹F) = 8.2 Hz.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|---|---|---|---|---|
| Aromatic Protons (ortho to CN) | 7.97 | Doublet | 8.5 | DMSO-d6 sigmaaldrich.com |
| Aromatic Protons (ortho to F) | 7.94 | Doublet | 8.6 | DMSO-d6 sigmaaldrich.com |
| Aromatic Protons (General) | 7.683, 7.187 | Not specified | J(A,B)=9.1, J(A, ¹⁹F)=5.1, J(B, ¹⁹F)=8.2 | Not specified |
¹³C NMR Investigations
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon skeleton and the electronic environment of each carbon atom. For this compound, ¹³C NMR spectra in DMSO-d6 have revealed characteristic chemical shifts, including signals at δ 167.31 ppm, 164.44 ppm (doublet, J C-F = 248.4 Hz), 131.23 ppm, 130.63 ppm (doublet, J C-F = 9.1 Hz), and 115.62 ppm (doublet, J C-F = 21.7 Hz) sigmaaldrich.com. The distinctive carbon-fluorine coupling (J C-F) is particularly valuable, indicating the direct bonding of carbon to the fluorine atom and the influence of fluorine on adjacent carbons sigmaaldrich.com.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J C-F, Hz) | Solvent |
|---|---|---|---|---|
| C-F (ipso carbon) | 164.44 | Doublet | 248.4 | DMSO-d6 sigmaaldrich.com |
| C-CN (ipso carbon) | 167.31 | Singlet | - | DMSO-d6 sigmaaldrich.com |
| Ortho/Meta Carbons | 131.23, 130.63, 115.62 | Doublet (for coupled carbons) | 9.1, 21.7 | DMSO-d6 sigmaaldrich.com |
¹⁹F NMR Analysis
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is highly sensitive to the presence of fluorine atoms and their local electronic environment, making it a critical technique for characterizing fluorinated compounds like this compound. The chemical shifts in ¹⁹F NMR are typically reported relative to an external standard like CFCl₃. Aromatic fluorine substituents, such as that in this compound, generally exhibit chemical shifts in the range of -110 to -120 ppm uni.lu. For this compound specifically, a chemical shift of δ -102.8 ppm has been observed in THF-d8. ¹⁹F NMR is also commonly used as a reference for quantitative measurements in reactions involving fluorinated compounds.
| Compound | Chemical Shift (δ, ppm) | Solvent | Notes |
|---|---|---|---|
| This compound | -102.8 | THF-d8 | Typical range for aromatic fluorine: -110 to -120 ppm uni.lu |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations are extensively employed to investigate the structural and electronic properties of this compound and its derivatives. For this compound and its isomers (2-fluorobenzonitrile and 3-fluorobenzonitrile), DFT at levels such as RB3LYP/aug-cc-pvtz, TD-B3LYP/aug-cc-pvtz, and UB3LYP/aug-cc-pvtz has been utilized to determine stable molecular structures and vibrational frequencies for ground (S0), excited (S1), and cationic ground (D0) states. Franck-Condon spectral simulations, derived from these DFT calculations, have shown strong agreement with experimental spectroscopic data, aiding in the assignment of observed vibrational features in S1 and D0 states. fishersci.atuni.lu
DFT methods have also been applied to halogenated derivatives, such as 2-chloro-4-fluorobenzonitrile (B42565). Calculations performed using the B3LYP/6-311++G(d,p) method have provided optimized geometrical parameters, energies, and vibrational wavenumbers, which align well with available experimental X-ray data. fishersci.ie Similarly, for 3-chloro-4-fluorobenzonitrile (B37791), DFT (B3LYP/6-311++G(d,p)) has been used to compute optimized geometries, harmonic-vibrational frequencies, infrared intensities, and Raman scattering activities. fishersci.co.ukfishersci.canih.gov
Beyond structural and vibrational analysis, DFT calculations contribute to understanding reaction mechanisms. For instance, DFT at the B3LYP-D3(BJ)/6-31+g*/CPCM(DMF) level has been used to predict Kinetic Isotope Effects (KIEs) and transition state geometries in nucleophilic aromatic substitution (SNAr) reactions involving this compound and azole nucleophiles like indole. These calculations suggest that SNAr reactions can exist on a mechanistic continuum, with transition structures varying smoothly irrespective of the specific mechanism. sigmaaldrich.com DFT also helps in predicting electronic properties, such as HOMO-LUMO gaps, to elucidate the reactivity of derivatives like 4-bromo-3-fluorobenzonitrile (B163030). fishersci.ca
Ab Initio Methods
Ab initio methods, which derive from first principles without empirical parameters, provide a fundamental understanding of the electronic structure and properties of this compound and its derivatives. Hartree-Fock (HF) and other ab initio methods have been used in conjunction with density functional methods to analyze the Fourier-transform infrared (FTIR) and Raman spectra of compounds like 3-chloro-4-fluorobenzonitrile. fishersci.co.ukfishersci.canih.govsigmaaldrich.com
For monofluorobenzonitriles, including this compound, the G3MP2B3 level of theory has been employed for the theoretical estimation of gas-phase enthalpies of formation, basicities, proton and electron affinities, and adiabatic ionization enthalpies. alfa-chemistry.comamericanelements.com Furthermore, geometries have been reoptimized at the MP2/cc-pVTZ level to evaluate electronic properties using quantum theory of atoms in molecules (QTAIM) and nucleus-independent chemical shifts (NICS). alfa-chemistry.comamericanelements.com
Ab initio calculations also play a role in structural investigations. For example, MP2/6-311++G(2d,2p) calculations have provided ab initio values for equilibrium parameters (re) of mono-, di-, and pentafluorobenzonitriles, which are compared with experimental spectroscopic analyses to understand the effect of fluorine substitution on the benzonitrile (B105546) backbone geometry. In studies exploring intermolecular interactions, ab initio methods at the RI-MP2/def2-TZVPD level have been used to investigate the enhancement of F⋯F interactions through hydrogen bonding, halogen bonding, and metal coordination in systems involving fluorine-substituted aromatic rings, including this compound. cenmed.comcenmed.com
Theoretical Prediction of Thermodynamical Properties
Theoretical prediction of thermodynamical properties is crucial for understanding the stability, reactivity, and phase behavior of this compound and its derivatives. For monofluorobenzonitriles, gas-phase enthalpies of formation, basicities, proton affinities, electron affinities, and adiabatic ionization enthalpies have been theoretically estimated using the G3MP2B3 level of theory. alfa-chemistry.comamericanelements.com These computational results complement experimental determinations, such as those for the standard molar enthalpies of formation in the condensed phase and enthalpies of vaporization or sublimation for this compound, which are combined to derive gas-phase enthalpies of formation. alfa-chemistry.comamericanelements.comuni.lu
DFT methods, often with hybrid basis sets, are widely used for calculating various thermodynamic functions. For 3-chloro-4-fluorobenzonitrile, thermodynamic functions like zero-point energy, enthalpy, entropy, and Gibbs free energy have been calculated using HF/6-31G(d,p) and B3LYP/6-311++G(d,p) levels of theory. fishersci.co.uk Similarly, for 2-amino-5-fluorobenzonitrile, thermodynamic parameters including enthalpy, Gibbs free energy, zero point energy, entropy, heat capacity, dipole moment, and atomic charges have been investigated using HF/DFT methods. americanelements.com These calculations provide valuable data for understanding the thermal equilibrium and reactivity of these compounds. DFT (e.g., B3LYP/6-31G(d,p)) is also used to predict thermodynamic properties for various derivatives at different temperatures. uni.lu
Nonlinear Optical (NLO) Properties Calculation
The calculation of Nonlinear Optical (NLO) properties for this compound derivatives is a significant area of research, driven by their potential applications in advanced materials. NLO properties, such as polarizability (α) and first hyperpolarizability (β), are crucial indicators of a molecule's response to intense electromagnetic fields. These properties are often calculated using Density Functional Theory (DFT), particularly with the B3LYP functional and various basis sets like 6-31+G(d,p) and 6-311++G(d,p). cenmed.comuni.lu
For molecules designed for NLO applications, a higher magnitude of dipole moment, polarizability, and first hyperpolarizability is desirable. cenmed.com For instance, in a study on 4-fluoro-4-hydroxybenzophenone (a related fluorinated benzophenone (B1666685) derivative), the dipole moment, polarizability, and first hyperpolarizability were calculated using the B3LYP functional with the 6-311++G(d,p) basis set. The calculated polarizability and first-order hyperpolarizability values for this molecule were found to be significantly greater than those of urea, a commonly used reference molecule for NLO comparisons. cenmed.com
| Property | 4-Fluoro-4-hydroxybenzophenone (B3LYP/6-311++G(d,p)) cenmed.com | Urea (Reference) cenmed.com |
|---|---|---|
| Dipole Moment (Debye) | 1.171 | 1.373 |
| Polarizability (×10-30 e.s.u.) | 1.403 | 0.3735 |
| First Hyperpolarizability (×10-30 e.s.u.) | 7.226 | 0.337 |
The table above illustrates the comparative NLO properties. The polarizability of 4-fluoro-4-hydroxybenzophenone is approximately 3.76 times greater, and its first-order hyperpolarizability is about 21.4 times greater than that of urea, highlighting its potential for NLO applications. cenmed.com
Time-dependent Density Functional Theory (TD-DFT) is also employed to calculate NLO properties, including polarizabilities (α) and hyperpolarizabilities (β and γ), particularly for benzonitrile derivatives embedded in polymer matrices, which is relevant for practical optoelectronic applications. The design of molecules with large NLO responses often involves the incorporation of conjugated π-electron systems asymmetrically substituted with electron donor and acceptor groups, facilitating intramolecular charge transfer. Research also explores the NLO properties of imidazo[4,5-b]pyridine derivatives, where the introduction of electron-withdrawing groups like fluorobenzonitrile can influence two-photon absorption cross-sections. uni.lu
Chemical Reactivity and Transformation Pathways of 4 Fluorobenzonitrile
Nucleophilic Substitution Reactions
4-Fluorobenzonitrile is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom serves as an excellent leaving group. wikipedia.orgamericanelements.comnih.govsigmaaldrich.comchem960.comnih.govjkchemical.comuni.lu
Displacement of the Fluorine Atom by Nucleophiles (e.g., Phenols, Thiophenols)
The fluorine atom in this compound can be readily displaced by various nucleophiles, leading to the formation of new aromatic compounds. Phenols and thiophenols are common nucleophiles that react with this compound to yield diaryl ethers or thioethers, respectively. wikipedia.org
A detailed example involves the synthesis of 4-(4-(methylthio)phenoxy)benzonitrile. This reaction proceeds by heating a mixture of this compound with 4-(methylthio)phenol (B156131) in the presence of anhydrous potassium carbonate (K₂CO₃) in hexamethylphosphoramide (B148902) (HMPA) solvent at 100°C for several hours. epo.org The reaction mechanism involves the nucleophilic attack of the phenoxide or thiophenoxide anion on the electron-deficient carbon bearing the fluorine atom, followed by the expulsion of fluoride (B91410). wikipedia.orgepo.org
Table 1: Examples of Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reaction Conditions | Product | Yield (%) | Source |
| 4-(methylthio)phenol | K₂CO₃, HMPA, 100°C, 4 hrs | 4-(4-(methylthio)phenoxy)benzonitrile | 46.9 | epo.org |
| Cyclic Amines (e.g., Piperidine) | Solventless mechanochemical, Al₂O₃, milling, 1 hr | 4-(1-piperidinyl)benzonitrile | 38-99 | nih.govjkchemical.com |
| Diphenylamine (B1679370) | Condensation conditions | 4-cyanotriphenylamine | N/A | wikipedia.orgwikipedia.org |
Note: Yields can vary significantly based on specific reaction conditions and the nucleophile used. For cyclic amines, yields improved with additional electron-withdrawing groups ortho to the nitrile. jkchemical.com
Traditional SNAr reactions often require elevated temperatures, prolonged reflux, and the use of strong bases and dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgchem960.com Recent advancements include mechanochemical methodologies utilizing aluminum oxide (Al₂O₃) as an auxiliary, which can facilitate nucleophilic aromatic substitution of aryl fluorides by nitrogen nucleophiles without the need for additional bases, achieving high yields. nih.govjkchemical.com
Role of the Nitrile Group as an Activating Group
The nitrile group (–C≡N) is a powerful electron-withdrawing group. wikipedia.orgnih.govsigmaaldrich.com In this compound, this group plays a crucial role in activating the aromatic ring towards nucleophilic attack. It enhances the electron-deficient nature of the benzene (B151609) ring, making the carbon atom bearing the fluorine more susceptible to nucleophilic substitution. wikipedia.org
Metal-Mediated Coupling Reactions
This compound is also a valuable substrate in various metal-mediated coupling reactions, leading to the construction of complex molecular architectures and enabling challenging bond activations. wikipedia.orgwikipedia.org
Formation of Complex Molecular Structures (e.g., Thorium Tetraazamacrocycles)
A significant application of this compound in metal-mediated coupling involves the synthesis of complex macrocyclic structures. Notably, it participates in reactions with thorium(IV) to form eight-membered thorium(IV) tetraazamacrocycles. wikipedia.orgwikipedia.org This process involves the sequential, metal-mediated coupling of four equivalents of this compound. Research indicates that the formation of these unique macrocycles is consistent with the involvement of an imido intermediate, which is generated from a thorium ketimide complex. These thorium complexes hold potential for applications in advanced materials and catalysis. wikipedia.orgwikipedia.org
Carbon-Carbon Bond Activation Mechanisms
The carbon-carbon triple bond within the nitrile group (C≡N) is thermodynamically robust, making its activation a challenging yet important area in organic synthesis. Transition-metal complexes have been shown to facilitate the cleavage and functionalization of C-CN bonds.
For this compound, nickel-catalyzed C-CN bond activation has been observed. The reaction of this compound with a zerovalent nickel fragment, such as [Ni(dippe)(μ-H)]₂, initially forms an η²-nitrile complex. This intermediate then undergoes conversion to the C-CN bond activation product. Thermodynamic studies have revealed that the free energies (ΔG°) for this C-CN oxidative addition are negative at room temperature, indicating an energetically favorable process. The presence of the electronegative fluorine substituent further drives this equilibrium toward the products. The stability of the C-C bond activation products is notably influenced by the number of ortho-fluorine substituents.
Beyond nickel, palladium-catalyzed C-C coupling reactions involving aryl nitriles via C-CN cleavage have also been reported. americanelements.com Furthermore, iron-promoted C-F activation of aryl fluorides, including this compound, can enable Heck-type coupling reactions with alkenes. This C-F activation is believed to proceed via an SNAr mechanism rather than the more common oxidative addition pathway for metal-mediated C-F cleavage.
Condensation Reactions
The nitrile group of this compound can also participate in condensation reactions, leading to the formation of more complex molecular structures. wikipedia.orgwikipedia.org A notable example is the condensation of this compound with diphenylamine, which yields the monomer 4-cyanotriphenylamine. wikipedia.orgwikipedia.org This monomer can then be used in the synthesis of poly(triphenylamine) derivatives, which exhibit superior thermal stability and are suitable for optoelectronic materials. wikipedia.org
In other condensation pathways, the nitrile group can react with hydroxylamine (B1172632) to form oxadiazoles, demonstrating its versatility in heterocyclic synthesis. americanelements.com Additionally, this compound can undergo reactions with cyclic amines, such as piperazine, through nucleophilic aromatic substitution, which can be considered a type of condensation leading to cyclic aminobenzonitriles. nih.gov Reactions involving this compound and 4-methylpyridine (B42270) in the presence of n-butyllithium also lead to complex structures through a combination of condensation and SNAr mechanisms.
Formation of Poly(triphenylamine) Derivatives
This compound serves as a key precursor for the synthesis of thermally stable polymers, particularly poly(triphenylamine) derivatives. The process often involves the initial condensation of this compound with aniline (B41778) derivatives or diphenylamine. For instance, it can condense with diphenylamine to yield the monomer 4-cyanotriphenylamine.
More broadly, triphenylamine-containing aromatic diacid monomers, which are essential building blocks for poly(amine-amide)s (a class of poly(triphenylamine) derivatives), are successfully synthesized through an aromatic nucleophilic fluoro displacement reaction. This reaction utilizes this compound with various aniline derivatives in the presence of a base like sodium hydride. researchgate.netasianpubs.orgacs.org The dinitrile intermediates formed in this step are subsequently subjected to alkaline hydrolysis to yield the desired diacid monomers. researchgate.netasianpubs.org
The resulting poly(amine-amide)s exhibit notable thermal stability and desirable physical properties, making them suitable for optoelectronic materials and other advanced applications. researchgate.netasianpubs.org
Properties of Poly(amine-amide)s Derived from this compound Precursors
| Property | Range/Description |
| 10% Weight Loss Temperature | 401.2 - 577.4 °C (in nitrogen) researchgate.netasianpubs.org |
| Glass Transition Temperature (Tg) | 234.5 - 292.6 °C researchgate.netasianpubs.org |
| Solubility | Readily soluble in organic solvents (e.g., N-methyl pyrrolidone, N,N-dimethylacetamide) researchgate.netacs.org |
| Film Formation | Can afford strong and tough films via solution casting researchgate.netasianpubs.orgacs.org |
Reactions of the Nitrile Group
The nitrile group (–CN) of this compound is highly reactive due to its strong electron-withdrawing nature, which is further enhanced by the para-fluorine substituent. This makes the nitrile group susceptible to various transformations, including additions, cyclizations, and reductions.
Conversion to Amidines
The nitrile group of this compound and its derivatives can be converted into amidines. A common method for this transformation is the Pinner reaction. This process typically involves treating the nitrile compound with gaseous hydrochloric acid in a protic solvent, such as methanol, to generate an imidate intermediate. This intermediate is then reacted with an appropriate amine to yield the desired amidine. sciforum.netmdpi.comnih.gov
Alternatively, a one-pot, three-step process has been reported, involving the addition of hydroxylamine to form an amidoxime, followed by acetylation, and subsequent reduction using zinc dust or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov In some synthetic pathways, the fluorine atom in this compound can first undergo nucleophilic displacement by a secondary amine, and the resulting nitrile intermediate is then converted to an amidine. sciforum.netmdpi.com
Hydration to Amides (e.g., Sodium Borohydride (B1222165) Promoted)
Nitriles, including aromatic nitriles like this compound, can be selectively hydrated to their corresponding amides. A notable method involves a transition metal-free process promoted by sodium borohydride. researchgate.netdntb.gov.ua This approach offers a convenient and selective route for the hydration of various nitriles, demonstrating broad functional group tolerance. researchgate.net It is important to maintain strict anhydrous conditions during certain nitrile reactions to prevent undesired hydrolysis to amides. While sodium borohydride is also known as a reducing agent for nitriles to amines or alcohols, its specific role in promoting controlled hydration to amides highlights its versatility. researchgate.netgoogle.com
Cyclization Reactions
The nitrile group in this compound, especially when combined with other activating groups, can participate in various cyclization reactions to form heterocyclic compounds. For instance, in derivatives like 3-acetyl-4-fluorobenzonitrile, the electron-withdrawing acetyl and fluorine groups enhance the reactivity of the nitrile, facilitating its involvement in cyclization reactions. Similarly, 2-amino-3-bromo-4-fluorobenzonitrile (B2506747) can undergo cyclization under acidic conditions to form heterocyclic structures. smolecule.com
This compound has also been employed in the synthesis of complex cyclic systems, such as 1-(4-fluorobenzoyl)-9H-carbazole, via Friedel-Crafts acylation, where the nitrile group plays a role in intermediate complex formation and subsequent cyclization. mdpi.com Furthermore, actinide-mediated coupling of this compound has been shown to lead to the formation of eight-membered thorium(IV) tetraazamacrocycles. acs.org Photochemical reactions of tetrazoles derived from this compound can also result in cyclization products, such as 7-fluorotetrazolo[1,5-f]phenanthridine.
Functional Group Interconversions and Derivatization
This compound is a highly adaptable compound for various functional group interconversions and derivatization strategies due to the presence of both a reactive fluorine atom and a nitrile group. ontosight.ai
The fluorine atom, being an electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for its displacement by various nucleophiles, such as phenols or thiophenols, to form diaryl ethers or thioethers, respectively.
The nitrile group can undergo a range of transformations beyond those leading to amidines and amides. It can be reduced to primary amines or oxidized to carboxylic acids, depending on the reaction conditions and reagents employed. this compound also participates in metal-mediated coupling reactions, enabling the formation of more complex molecular structures.
Derivatization of this compound can also occur on the aromatic ring. An example is the Friedel-Crafts acylation of this compound with reagents like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield compounds such as 3-acetyl-4-fluorobenzonitrile. These interconversions underscore this compound's utility as a versatile building block in organic synthesis.
Advanced Applications of 4 Fluorobenzonitrile in Specialized Fields
Pharmaceutical and Agrochemical Development
4-Fluorobenzonitrile serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals, enabling the creation of compounds with enhanced properties chemimpex.comnbinno.comontosight.aiguidechem.com.
Synthesis of Active Pharmaceutical Ingredients (APIs)
As a key intermediate, this compound is extensively utilized in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those containing fluorine chemimpex.comnbinno.comontosight.aiguidechem.com. It plays a significant role in the development of anti-inflammatory and analgesic drugs chemimpex.comchemimpex.com. Beyond these, it is employed in the synthesis of flurenones and opioid receptor antagonists hsppharma.comchemicalbook.com.
Several derivatives of this compound also act as essential molecular scaffolds for APIs. For instance, 4-bromo-3-fluorobenzonitrile (B163030) and 2-bromo-4-fluorobenzonitrile (B1330171) are utilized as building blocks in medicinal chemistry due to their multiple functional groups, allowing for facile synthesis and diverse reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution ossila.comossila.com. Similarly, 2-chloro-4-fluorobenzonitrile (B42565) is a key intermediate in the production of anti-cancer and anti-inflammatory drugs chemimpex.com.
In the realm of specific drug development, 4-amino-3-fluorobenzonitrile (B1272301) has been identified as an agonist of the dipeptidyl peptidase-4 (DPP-4) enzyme, demonstrating its ability to decrease blood glucose levels in rat models biosynth.com. A notable example of an API derived from this compound is (R)-2-((2-(3-aminopiperidin-1-yl)-4-oxo-6-(pyridin-3-yl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-4-fluorobenzonitrile, a long-acting DPP-IV inhibitor developed for the treatment of type 2 diabetes nih.gov. Furthermore, this compound can be used in the commercial production of the aromatase inhibitor Letrozole synzeal.com.
Development of Bioactive Molecules and Drug Discovery
The unique chemical structure of this compound facilitates the creation of complex molecular structures, making it highly attractive for drug discovery chemimpex.com. The incorporation of a fluorine atom into a molecule, as seen in this compound, can significantly enhance biological activity and improve chemical or metabolic stability tandfonline.commdpi.com. This enables the synthesis of fluorinated analogs of biologically active compounds, often leading to improved potency, selectivity, and pharmacokinetic properties ontosight.ai.
Use in Agrochemical Formulations (Pesticides, Herbicides)
This compound is an important intermediate in the synthesis of various agrochemicals, including pesticides and herbicides chemimpex.comnbinno.comontosight.aiguidechem.comchemimpex.comchemimpex.comchemimpex.com. Its use contributes to the development of more effective crop protection solutions chemimpex.com. Specifically, it is a crucial intermediate for the synthesis of various pyridine (B92270) or pyrimidine (B1678525) derivatives used as weedicides google.com. Derivatives like 3-bromo-4-fluorobenzonitrile (B1266296) are also employed in pesticide synthesis, where their unique structure allows for modifications that enhance biological activity against pests smolecule.com.
Role in Enhancing Biological Availability and Metabolic Stability
The introduction of a fluorine atom, as in this compound, profoundly impacts the physicochemical properties of a compound, influencing its pKa, dipole moment, and the chemical reactivity and stability of neighboring functional groups tandfonline.commdpi.com. This strategic fluorination can reduce the basicity of compounds, thereby enhancing bioavailability through improved membrane permeation tandfonline.commdpi.commdpi.comnih.gov.
A significant advantage of fluorine substitution is its ability to enhance metabolic stability. The carbon-fluorine (C-F) bond is notably stronger and more resistant to oxidative metabolism compared to the carbon-hydrogen (C-H) bond tandfonline.comnih.govannualreviews.orgnih.gov. By introducing fluorine at metabolically labile sites, oxidative metabolism can be prevented, effectively extending the biological half-life of compounds tandfonline.comnih.govannualreviews.orgnih.gov. This targeted fluorination can render a drug inactive to oxidative transformation or result in significantly slower oxidation nih.gov.
For instance, the drug Ezetimibe incorporates fluorine atoms to protect against aromatic hydroxylation, leading to improved pharmacokinetic properties and increased drug activity mdpi.com. Similarly, Ivosidenib utilizes fluorine substitution on its phenyl ring to achieve desirable metabolic stability mdpi.com. Furthermore, fluorination often increases lipophilicity, which can lead to better absorption of drugs nih.gov. The robust nature of the C-F bond allows fluorinated compounds to better withstand enzymatic metabolization, thus prolonging their therapeutic effects nih.gov.
Materials Science and Polymer Chemistry
This compound is a versatile compound in materials science, particularly as a precursor for the synthesis of high-performance polymers.
Precursor for Thermally Stable Polymers
This compound serves as a key precursor for the synthesis of various thermally stable polymers nbinno.com. It acts as a monomer in the production of poly(aryl ether)s and phthalonitrile (B49051) (PN) resins, both known for their exceptional thermal stability . It is also utilized in the synthesis of poly(triphenylamine) derivatives .
In the synthesis of advanced polymeric materials, this compound is a reactant for poly(aryl ether oxazole)s acs.org. It is also used to synthesize 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (B6324422) (TFPT), a monomer with three active fluorine groups that can participate in nucleophilic substitution reactions for cross-linking poly(aryl ether)s tandfonline.comnih.gov. Polymers containing s-triazine units, derived from this compound, exhibit excellent thermal stability tandfonline.comnih.gov.
Furthermore, this compound is involved in the synthesis of various polyamides and polyimides, which are renowned for their high thermal stability and high glass transition temperatures (Tg) researchgate.netcolab.wsuobaghdad.edu.iqingentaconnect.comntu.edu.twscielo.brresearchgate.netntu.edu.tw. Poly(arylene ether nitriles), another class of thermally stable polymers, can be prepared via nucleophilic substitution reactions involving this compound derivatives a-star.edu.sgresearchgate.net. These polymers often exhibit good solubility in organic solvents and show high thermal stability, with minimal weight loss at elevated temperatures researchgate.netresearchgate.netntu.edu.twresearchgate.net.
Development of Advanced Polymers and Coatings
This compound plays a significant role in the development of advanced polymers and coatings, contributing to materials with enhanced performance characteristics. It serves as a crucial precursor for the synthesis of thermally stable polymers, such as poly(triphenylamine) derivatives. cenmed.com These polymers, when synthesized using 4-FBN, exhibit superior thermal stability compared to their non-fluorinated counterparts, rendering them suitable for applications in optoelectronic materials. cenmed.com The incorporation of fluorinated benzonitriles, including 3-chloro-4-fluorobenzonitrile (B37791) and 3-bromo-4-fluorobenzonitrile, into polymer and coating formulations can lead to improved durability and resistance to various chemicals. fishersci.caamericanelements.comamericanelements.com
Self-Assembled, Fluorine-Rich Porous Organic Polymers
This compound is a key building block in the synthesis of self-assembled, fluorine-rich porous organic polymers (POPs). uni.luuni.lu These innovative materials are notable for their mechanical stiffness and high surface hydrophobicity. uni.lu The synthesis typically involves the reflux of this compound with specific aniline (B41778) derivatives, such as 3,5-bis(trifluoromethyl)aniline (B1329491) or 2,5-bis(trifluoromethyl)aniline, in the presence of cesium fluoride (B91410) and N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 165–170 °C). The strategic introduction of fluorine groups into POPs offers advantages such as the adjustment of electron density and the inhibition of direct coupling between benzene (B151609) rings, which can improve gas separation performance, particularly for gases like SF6. uni.lu
Catalysis
Component of Transition-Metal Complex Catalysts
This compound is recognized as a component in various transition-metal complex catalysts. cenmed.comfishersci.fifishersci.beamericanelements.comnih.gov Its ability to participate in metal-mediated coupling reactions allows for the formation of complex molecular structures, including unique eight-membered thorium(IV) tetraazamacrocycles. cenmed.comuni.lufishersci.bewikipedia.orguni.lu Research has demonstrated that the sequential coupling of four equivalents of this compound can lead to the formation of such intricate metallacycles, consistent with the involvement of an imido intermediate generated from a thorium ketimide complex. uni.lu Furthermore, zerovalent nickel complexes have been shown to activate the carbon-cyanide (C-CN) bond of this compound, yielding C-CN bond activation products. The inherent electronegativity of the fluorine substituent plays a role in driving this equilibrium towards the desired products. uni.lu
Applications in Photochemical and Photoredox Catalysis
Photochemical methods offer a pathway to enhance the synthesis or modification of this compound derivatives. cenmed.com For instance, photo-irradiation utilizing tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as an organic super-photoreductant under LED irradiation has been shown to significantly improve defluorination efficiency, achieving yields up to 88% in photochemical reactions. cenmed.com In the realm of photoredox catalysis, fluorinated benzonitriles, such as 2-bromo-4-fluorobenzonitrile and 2-chloro-4-fluorobenzonitrile, serve as substrates in challenging photoreduction processes, including dehalogenations. These reactions often necessitate a substantial reduction potential, typically at least -2.0 V versus the saturated calomel (B162337) electrode (SCE), for effective reductive activation. Advanced strategies like sensitization-initiated electron transfer (SenI-ET), which involve two consecutive light absorption events, enable access to thermodynamically demanding reactions, including various aryl dehalogenations. chemimpex.com
Environmental Research and Degradation Studies
Bacterial Degradation Pathways of Fluorinated Benzoates
While direct degradation studies of this compound are less common, its metabolic product, 4-fluorobenzoate (B1226621), has been extensively investigated regarding its bacterial degradation pathways. Fluorinated organic compounds, including 4-fluorobenzoate, exhibit higher resistance to microbial degradation compared to other halogenated compounds due to the exceptional strength of the carbon-fluorine bond. fishersci.selaballey.comnih.gov
Aerobic Degradation: Aerobic metabolism of 4-fluorobenzoate is typically initiated by an oxygen-dependent ring cleavage. This process has been observed in various bacterial strains, including B. cepacia, Pseudomonas sp. B13, A. eutrophus JMP134, and A. eutrophus 335. fishersci.se Subsequent cycloisomerization of 3-fluoro-cis,cis-muconate (B1243151) leads to the formation of 4-fluoromuconolactone (B156933) as the primary product. fishersci.se The degradation pathway continues with lactone hydrolysis, which precedes a secondary dehalogenation reaction, allowing the resulting product to enter intermediary metabolism via the tricarboxylic acid (TCA) cycle. fishersci.se
Anaerobic Degradation: Complete anaerobic degradation of 4-fluorobenzoate has been documented in certain sulfate-reducing and denitrifying bacteria. fishersci.ca Specifically, Aureobacterium sp. strain RHO25 is known to degrade 4-fluorobenzoate under anaerobic conditions. fishersci.senih.gov This pathway involves Coenzyme A ligation and subsequent dehalogenation, leading to the production of 4-hydroxybenzoyl-CoA, which then integrates into common intermediary metabolism. fishersci.senih.gov A distinct pathway for 4-fluorobenzoate degradation by Aureobacterium sp. strain RHO25 has also been identified, proceeding through 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate as intermediates. nih.gov Denitrifying organisms have demonstrated the capacity to mineralize both 2- and 4-fluorobenzoate. fishersci.ca
Conclusion and Future Research Directions
Summary of Current Research Landscape
4-Fluorobenzonitrile stands as a pivotal chemical intermediate, widely recognized for its utility in synthesizing a diverse array of compounds, particularly in the pharmaceutical and agrochemical sectors. wikipedia.orgwikipedia.orgwikipedia.org Current research highlights its role in complex catalytic reactions, the development of specialized derivatives for advanced materials like organic electronics, and fundamental spectroscopic and computational investigations that deepen the understanding of its unique properties. wikipedia.orgfishersci.caamericanelements.comwikipedia.orgindiamart.comfishersci.pt Its electron-withdrawing fluorine atom makes it an attractive moiety for tuning molecular properties in various applications. wikipedia.org
Identification of Gaps and Opportunities for Future Research
Despite extensive research, several avenues for future exploration exist. There is a continuous need for the development of novel and more sustainable synthetic routes for this compound and its derivatives, particularly those that minimize environmental impact and improve atom economy. fishersci.cafishersci.nowikipedia.org Further investigation into the direct fluorination of complex systems using elemental fluorine, while addressing challenges related to selectivity and product separation, presents a significant opportunity for greener synthesis. fishersci.ca Understanding the precise mechanisms of its involvement in various catalytic cycles, especially those forming complex macrocyclic structures, could lead to the design of more efficient and selective catalysts. fishersci.ca
Potential for Novel Applications and Methodologies
The inherent properties of this compound suggest considerable potential for novel applications. Its role in organic electronics, particularly in enhancing the performance of OLEDs and organic solar cells, indicates a promising direction for developing next-generation electronic devices. wikipedia.org Continued research into its derivatives could lead to the discovery of new drug candidates with improved pharmacological profiles, building on its current use in synthesizing fluorinated analogs of biologically active compounds. wikipedia.orgfishersci.at Furthermore, exploring its application in emerging fields such as new energy technologies, environmental remediation, and biotechnology, with a strong emphasis on green chemistry principles and sustainable development, is crucial for unlocking its full potential. fishersci.no The development of radiofluorinated derivatives for diagnostic and therapeutic agents also represents a significant area for future research. wikipedia.org
Q & A
Q. What are common synthetic routes for preparing 4-fluorobenzonitrile in laboratory settings?
- Methodological Answer : A widely used method involves halogen exchange using sulpholane as a solvent. For example, 4-chlorobenzonitrile reacts with potassium fluoride in sulpholane at elevated temperatures, yielding this compound with ~50.4% conversion, as analyzed by gas-liquid chromatography (GLC) . Another approach involves polycondensation reactions, where this compound is heated with benzoyl chloride and ammonium chloride at 150°C for 24 hours, followed by purification with cold water and hydrochloric acid .
Q. Which spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : is critical for tracking fluorinated intermediates, with chemical shifts typically between -110 to -120 ppm for aromatic fluorine substituents .
- Gas-Liquid Chromatography (GLC) : Used to quantify reaction yields and purity, especially in mixtures containing sulpholane or other high-boiling solvents .
- Infrared (IR) Spectroscopy : The nitrile group () shows a distinct absorption band near 2230 cm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in halogen exchange reactions?
- Methodological Answer :
- Catalyst Optimization : Using tetrakis(dimethylamino)ethylene (TDAE) as an organic super-photoreductant under LED irradiation enhances defluorination efficiency, achieving yields up to 88% in photochemical reactions .
- Solvent Selection : Sulpholane’s high polarity and thermal stability improve fluoride ion reactivity in halogen exchange, though recovery rates (~88%) must be balanced against cost .
- Temperature Control : Prolonged heating (e.g., 24 h at 150°C) in polycondensation reactions ensures complete conversion but risks side reactions; iterative temperature profiling is advised .
Q. What strategies address contradictions in reported reaction yields for this compound synthesis across studies?
- Methodological Answer :
- Replication Studies : Reproduce protocols with strict control of variables (e.g., solvent purity, moisture levels) to identify discrepancies .
- Cross-Validation : Combine GLC with to resolve ambiguities in yield calculations, particularly in multi-phase reactions .
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., sulpholane-based vs. photochemical methods) to contextualize yield variations .
Q. What role does this compound play in the synthesis of high-performance polymers, and what challenges exist?
- Methodological Answer :
- Polymerization : It serves as a monomer for poly(aryl ether)s and phthalonitrile (PN) resins, which exhibit exceptional thermal stability. For example, ZnCl-catalyzed polymerization at 270°C for 64 hours forms triazine-based polymers, though yields are often low (~40%) due to side reactions .
- Challenges : Degradation at high temperatures and competing cyclization pathways require precise stoichiometric control of curing agents (e.g., benzoyl chloride) .
Q. How do photochemical methods enhance the synthesis or modification of this compound derivatives?
- Methodological Answer :
- Mechanistic Insight : Photo-irradiation with TDAE generates radical intermediates that facilitate selective defluorination or aryl coupling, avoiding harsh reagents .
- Application Example : LED-driven photoreduction enables dehalogenation of polychlorinated analogs (e.g., 3,5-dichloro-4-fluorobenzonitrile) to yield mono-fluorinated products, critical for pharmaceutical intermediates .
Data Management and Ethical Considerations
Q. How should researchers handle raw data from this compound experiments to ensure reproducibility?
- Methodological Answer :
- Documentation : Include detailed reaction parameters (e.g., temperature gradients, catalyst loadings) in appendices, adhering to guidelines for scientific extended essays .
- Open Data Practices : Anonymize datasets (e.g., removing proprietary synthesis details) while sharing spectral and chromatographic data via repositories compliant with GDPR and institutional ethics standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
